molecular formula H10O13Si4 B14321081 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) CAS No. 105201-34-1

1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate)

Cat. No.: B14321081
CAS No.: 105201-34-1
M. Wt: 330.41 g/mol
InChI Key: MTBNZCSAHFNJID-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate): is a silicon-based compound known for its unique chemical structure and properties. It is part of the broader family of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) typically involves the hydrolysis of silane precursors under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of catalysts to facilitate the hydrolysis process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: It can be reduced using hydride sources to yield silanol compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydride sources such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions include various siloxane and silanol derivatives, which have applications in polymer synthesis and surface modification.

Scientific Research Applications

Chemistry: In chemistry, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and resins. Its unique structure allows for the formation of highly cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.

Biology: In biological research, this compound is utilized in the development of biocompatible coatings and materials. Its ability to form stable, inert surfaces makes it ideal for applications in medical devices and implants.

Medicine: In medicine, the compound is explored for its potential in drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery.

Industry: In industrial applications, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used in the production of high-performance coatings, adhesives, and sealants. Its stability and resistance to environmental factors make it suitable for use in harsh conditions.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) involves its interaction with various molecular targets. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymer networks or biological systems. The silicon-oxygen backbone provides structural stability, while the hydroxyl groups offer sites for further functionalization.

Comparison with Similar Compounds

Uniqueness: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) stands out due to its multiple hydroxyl groups, which provide numerous sites for hydrogen bonding and functionalization. This makes it highly versatile for applications requiring strong adhesion, biocompatibility, and stability.

Properties

CAS No.

105201-34-1

Molecular Formula

H10O13Si4

Molecular Weight

330.41 g/mol

IUPAC Name

[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxy-trihydroxysilyloxysilane

InChI

InChI=1S/H10O13Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H

InChI Key

MTBNZCSAHFNJID-UHFFFAOYSA-N

Canonical SMILES

O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O

Origin of Product

United States

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